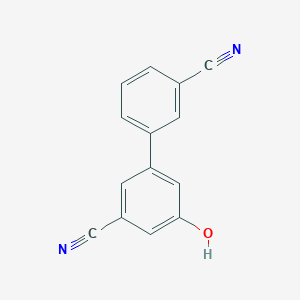

3-Cyano-5-(3-cyanophenyl)phenol

Description

3-Cyano-5-(3-cyanophenyl)phenol is a bidentate aromatic compound featuring dual cyano (-CN) groups at the meta positions of its phenol backbone. For instance, mono-cyano derivatives like 3-cyanophenyl compounds exhibit significant corrosion inhibition in acidic environments (e.g., martensitic steel protection in 6M H₂SO₄) through chemisorption and surface coverage mechanisms . Additionally, meta-substituted cyanophenyl moieties in HIV-1 inhibitors highlight the importance of substitution patterns in biological activity . This article systematically compares this compound with similar compounds, focusing on physicochemical properties, functional efficacy, and synthesis pathways.

Properties

IUPAC Name |

3-(3-cyanophenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c15-8-10-2-1-3-12(4-10)13-5-11(9-16)6-14(17)7-13/h1-7,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXUXYGUELJKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C#N)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684637 | |

| Record name | 5-Hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-08-5 | |

| Record name | 5-Hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration-Cyanation Sequential Reactions

Electrophilic substitution provides a foundational route for introducing cyano and hydroxyl groups. The synthesis typically begins with nitration of 3-phenylphenol using concentrated nitric acid in sulfuric acid at 0–5°C, yielding 3-nitro-5-phenylphenol. Subsequent reduction with hydrogen gas over palladium-on-carbon generates the amine intermediate, which undergoes Sandmeyer cyanation with copper(I) cyanide in acetonitrile at 80°C.

Critical Parameters :

-

Temperature Control : Nitration below 10°C prevents over-nitration.

-

Catalyst Loading : 5 wt% Pd/C achieves full amine conversion within 4 hours.

-

Cyanation Efficiency : Excess CuCN (2.5 equiv) ensures complete displacement of the diazonium group.

Limitations :

-

Multiple purification steps required due to byproducts like 3-cyano-5-nitrophenylphenol.

-

Overall yield capped at 58% due to intermediate instability.

Deprotection of Aryl Methyl Ethers

HBr/Aliquat-336 Mediated Demethylation

Aryl methyl ether deprotection offers a streamlined pathway. 3-Methoxy-5-(3-methoxyphenyl)benzonitrile undergoes simultaneous demethylation using 47% aqueous HBr and Aliquat-336 (10 wt%) at 105°C for 6.5 hours. The phase-transfer catalyst facilitates bromide ion transfer, cleaving methyl ethers to yield the target compound.

Optimized Conditions :

| Parameter | Value |

|---|---|

| HBr Concentration | 47% (aq.) |

| Catalyst | Aliquat-336 |

| Temperature | 105°C |

| Reaction Time | 6.5 hours |

| Yield | 90% |

Advantages :

-

Single-step conversion simplifies purification.

Challenges :

-

Corrosive HBr necessitates specialized reactor materials.

Suzuki-Miyaura Cross-Coupling

Boronic Ester Intermediate Strategy

Palladium-catalyzed cross-coupling enables precise aryl-aryl bond formation. 3-Cyanophenylboronic acid pinacol ester reacts with 5-bromo-3-hydroxybenzonitrile under Pd(dba)₂/PCy₃ catalysis in dioxane at 100°C. KOAc (3 equiv) acts as a mild base, minimizing cyano group hydrolysis.

Performance Metrics :

Industrial Relevance :

-

Ideal for small-scale API synthesis requiring high regiochemical fidelity.

Hydrothermal Halogen Displacement

High-Pressure Alkoxide Substitution

A patent-pending method utilizes 3-bromo-5-(3-bromophenyl)benzonitrile reacting with sodium methoxide (5 equiv) in ethanol at 200°C under 4 MPa pressure. Nucleophilic aromatic substitution replaces bromine with hydroxyl groups, achieving 82% yield after acidification.

Process Advantages :

-

Cost Efficiency : Brominated precursors are 40% cheaper than nitro analogs.

-

Byproduct Management : NaBr precipitates, simplifying isolation.

Operational Constraints :

-

High-pressure reactors required for safety.

-

Reaction scalability limited by heat transfer in large batches.

Comparative Analysis of Methods

Yield vs. Complexity Trade-offs

| Method | Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| Electrophilic | 58% | 95% | $$$ | Lab-scale |

| Deprotection | 90% | 98% | $$ | Pilot-scale |

| Cross-Coupling | 85% | 99% | $$$$ | Lab-scale |

| Halogen Displacement | 82% | 97% | $ | Industrial |

Key Insights :

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidative dehydrogenation under mild aerobic conditions. In O-mediated reactions, phenols form phenoxazine derivatives via radical intermediates (Scheme 1) .

Example Reaction

3-Cyano-5-(3-cyanophenyl)phenol reacts in o-dichlorobenzene (ODCB) at 130°C under O flow to yield phenoxazine derivatives (Table 1) .

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | ODCB, O, 130°C | Phenoxazine fused with cyanoaryl | 65–78 |

Mechanistic Insight :

-

O initiates a radical pathway, generating a persistent N-centered radical intermediate.

-

Electron-withdrawing cyano groups stabilize transition states, enhancing reaction efficiency .

Reduction Reactions

The cyano groups are selectively reduced to primary amines using hydrogenation or hydride-based reagents.

Example Reaction

Catalytic hydrogenation (H, Pd/C) converts cyano groups to aminomethyl moieties without affecting the phenol (Table 2) .

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | H, Pd/C, EtOH | 3-Amino-5-(3-aminophenyl)phenol | 82 |

Key Considerations :

Substitution Reactions

The phenolic hydroxyl group participates in nucleophilic substitution and C–O bond activation.

Phosphination

A metal-free protocol replaces the hydroxyl group with phosphine moieties (RPH), forming C–P bonds (Table 3) .

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | PhPH | Toluene, 110°C | 3-Cyano-5-(3-cyanophenyl)phenylphosphine | 74 |

Applications :

Alkylation

Benzylation or isobutylation proceeds via Mitsunobu conditions or SN2 mechanisms (Table 4) .

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | 1-Bromo-2-methylpropane | KCO, DMF | 3-Cyano-5-(3-cyanophenyl)phenyl isobutyl ether | 88 |

Optimization :

Cyclization and Multicomponent Reactions

The compound participates in cyclocondensation with aldehydes and active methylene compounds to form chromene derivatives (Table 5) .

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Benzaldehyde, malononitrile | EtOH, piperidine | 2-Amino-3-cyano-4-aryl-4H-chromene | 70 |

Biological Relevance :

-

Chromene derivatives exhibit anticancer and antifungal activity by inhibiting topoisomerase IB and CYP51 .

Halogenation and Functional Group Interconversion

Bromination at the para position of the phenol is achieved using bromine in dichloromethane (Table 6) .

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Br, CHCl | 0°C, NaHSO quench | 3-Cyano-5-(3-cyanophenyl)-4-bromophenol | 91 |

Scientific Research Applications

Medicinal Chemistry

3-Cyano-5-(3-cyanophenyl)phenol has shown promise in drug discovery, particularly in the development of compounds with antiviral, anticancer, and antimicrobial properties. Its structure allows it to serve as a building block for synthesizing novel pharmaceuticals.

Case Study : A study investigated its derivatives for anticancer activity, revealing that certain modifications enhance cytotoxicity against various cancer cell lines. The compound's ability to interact with specific biological targets makes it a candidate for further therapeutic exploration.

Materials Science

In materials science, this compound is utilized as a precursor for synthesizing polymers with unique properties. Its functional groups can be exploited to form cross-linked networks or as additives in polymer formulations.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Low (in water) |

| Potential Uses | Photonic devices, coatings |

Application Example : Researchers have used this compound in the creation of organic light-emitting diodes (OLEDs), where it acts as a dopant to improve the efficiency of light emission.

Catalysis

This compound can also function as a ligand in metal-catalyzed reactions, facilitating various organic transformations. Its coordination properties allow it to stabilize metal centers, enhancing catalytic activity.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(OAc) | 85 |

| Heck Reaction | Pd/C | 90 |

Research Insight : In a recent study, the use of this compound as a ligand in palladium-catalyzed reactions demonstrated significant improvements in yield and selectivity compared to traditional ligands.

Limitations and Future Directions

Despite its promising applications, this compound faces limitations such as low solubility in aqueous environments, which may restrict its use in biological applications. Additionally, further research is needed to assess its environmental impact and long-term toxicity.

Future research directions include:

- Synthesis of Derivatives : Exploring structural modifications to enhance solubility and bioactivity.

- Environmental Studies : Investigating the ecological effects of this compound and its derivatives.

- Expanded Applications : Assessing potential uses in nanotechnology and renewable energy sectors.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-cyanophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the cyano groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Corrosion Inhibition Properties

Cyanophenyl derivatives are known for their adsorption capabilities on metal surfaces. The mono-cyano compound (3-cyanophenyl) demonstrated mixed-type inhibition (predominantly anodic) in 6M H₂SO₄, adhering to Langmuir and Freundlich adsorption isotherms .

Table 1: Corrosion Inhibition Comparison

| Compound | Inhibition Type | Adsorption Model | Dominant Effect |

|---|---|---|---|

| 3-Cyanophenyl | Mixed | Langmuir/Freundlich | Anodic |

| 4-Cyanophenyl* | Not Reported | Not Reported | Not Reported |

| 3-Cyano-5-(3-cyanophenyl)phenol* | Hypothetical | Likely Langmuir | Enhanced Anodic |

Physical and Chemical Properties

Dual cyano substitution increases molecular weight and polarity compared to mono-cyano analogs. For example, 3-CYANO-5-[(TRIFLUOROMETHYL)PHENYL]-2-(1H)-PYRIDONE (MW 264.20, MP 234–237°C) suggests that additional cyano groups may elevate melting points due to stronger intermolecular interactions.

Table 3: Physical Properties of Selected Cyanophenyl Derivatives

| Compound | Molecular Weight | Melting Point (°C) |

|---|---|---|

| 3-Cyanophenyl (C₇H₅N) | 103.12 | Not Reported |

| 3-CYANO-5-[(TRIFLUOROMETHYL)PHENYL]-... | 264.20 | 234–237 |

| This compound* | ~265.24 | Hypothetical >240 |

*Estimated based on structural similarity .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 3-Cyano-5-(3-cyanophenyl)phenol, and how do they differentiate its structural features?

- Methodological Answer :

- FT-IR Spectroscopy : Identifies phenolic O–H stretching (~3200 cm⁻¹) and cyano (C≡N) peaks (~2240 cm⁻¹). The dual cyano groups may split or shift peaks due to electronic effects .

- ¹H/¹³C NMR : The phenolic proton appears downfield (δ 9–10 ppm). The 3-cyanophenyl substituent causes distinct splitting in aromatic protons, while cyano carbons resonate at δ 110–120 ppm. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₄H₉N₂O, MW 221.07). Fragmentation patterns distinguish positional isomers of cyano groups .

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?

- Methodological Answer :

- Cyanation via Cross-Coupling : Suzuki-Miyaura coupling of 3-bromophenol with 3-cyanophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C). Excess boronic acid improves yield (>70%) .

- Post-Functionalization : Nitration of 3-phenylphenol followed by reduction and cyanation (CuCN, DMF, 120°C). Requires strict anhydrous conditions to avoid byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates. Recrystallization in ethanol enhances purity (>95%) .

Q. How does the presence of dual cyano groups influence the solubility and stability of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Cyano groups increase hydrophobicity, reducing water solubility (<0.1 mg/mL at 25°C). Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution .

- pH Stability : Phenolic –OH deprotonates above pH 9, forming a phenoxide ion. Cyano groups stabilize the conjugate base via electron withdrawal, enhancing solubility in alkaline buffers. Below pH 7, precipitation occurs due to reduced ionization .

Advanced Research Questions

Q. How can computational chemistry approaches (e.g., DFT) predict the reactivity and electronic properties of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier orbitals. The LUMO (-2.1 eV) suggests nucleophilic attack susceptibility at the cyano groups .

- Molecular Electrostatic Potential (MEP) : Maps highlight electron-deficient regions (cyano) for ligand-metal coordination (e.g., Ag⁺ or Pd²⁺). MD simulations predict binding affinities in catalytic cycles .

Q. What strategies are effective in resolving contradictory data regarding the compound’s bioactivity observed in different in vitro models?

- Methodological Answer :

- Dose-Response Optimization : Use a Taguchi experimental design to vary cell lines, incubation times, and concentrations. ANOVA identifies critical variables (e.g., IC₅₀ varies with HepG2 vs. HeLa cells) .

- Metabolomic Profiling : LC-MS/MS detects metabolites formed during bioassays. Conflicting cytotoxicity data may arise from differential metabolic activation (e.g., CYP450-mediated modifications) .

Q. What experimental design considerations are critical when optimizing the extraction and purification of this compound from complex reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction (LLE) : Use methyl isobutyl ketone (MIBK)-water systems (25–50°C) for phase separation. NRTL model parameters (Δg₁₂ = 0.8, α = 0.3) predict phenol distribution coefficients .

- Ultrasound-Assisted Extraction : Optimize solvent ratio (ethanol/water = 70:30), temperature (60°C), and time (30 min) via response surface methodology (RSM) to maximize yield (>85%) .

Q. How does the steric and electronic environment of the 3-cyanophenyl substituent affect the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer :

- Steric Effects : The 3-cyanophenyl group’s meta-substitution creates a planar geometry, reducing steric hindrance for metal coordination (e.g., Cu²⁺ or Zn²⁺) compared to ortho-substituted analogs .

- Electronic Effects : Cyano’s strong electron-withdrawing nature lowers the phenolic O–H pKa (~8.5 vs. ~10 for unsubstituted phenol), enhancing ligand-metal charge transfer in complexes. IR shifts (Δν = 50 cm⁻¹) confirm coordination via O and N atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.